molecular formula C11H11F2N3 B6615221 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine CAS No. 1193196-07-4

1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine

Cat. No.: B6615221
CAS No.: 1193196-07-4
M. Wt: 223.22 g/mol
InChI Key: KDJSGXYNANVDSZ-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine typically involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The difluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-5-ethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-2-8-6-11(14)15-16(8)10-4-3-7(12)5-9(10)13/h3-6H,2H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJSGXYNANVDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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